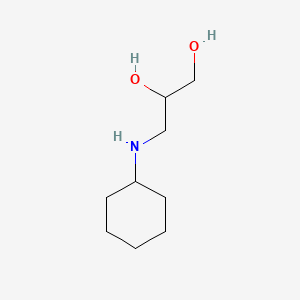

3-(cyclohexylamino)propane-1,2-diol

Description

3-(Cyclohexylamino)propane-1,2-diol is a glycerol-derived diol featuring a cyclohexylamino substituent at the 3-position of the propane-1,2-diol backbone. The cyclohexyl group confers hydrophobicity and steric bulk, which may influence solubility, reactivity, and biological interactions. Applications could span polymer synthesis, surfactants, or pharmaceutical intermediates, though further study is needed to confirm these uses .

Properties

IUPAC Name |

3-(cyclohexylamino)propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c11-7-9(12)6-10-8-4-2-1-3-5-8/h8-12H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVGXVAWWFKAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967546 | |

| Record name | 3-(Cyclohexylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53052-03-2 | |

| Record name | 3-(Cyclohexylamino)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53052-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclohexylamino)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053052032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Cyclohexylamino)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyclohexylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylamino)propane-1,2-diol typically involves the reaction of cyclohexylamine with an epoxide, such as glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Cyclohexylamine with Glycidol:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)propane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halides or esters.

Scientific Research Applications

3-(Cyclohexylamino)propane-1,2-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical reagent.

Medicine: Explored for its potential therapeutic properties.

Industry: Used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(cyclohexylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The cyclohexylamino group can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .

Comparison with Similar Compounds

3-(Phenylamino)propane-1,2-diol (PAP)

- Substituent: Phenylamino group.

- Molecular Weight : 168.19 g/mol.

- Key Properties: Moderate solubility in polar solvents; implicated in the Toxic Oil Syndrome (TOS) due to metabolism into toxic quinoneimines and 4-aminophenol derivatives .

- Applications: Not industrially utilized due to toxicity. Serves as a model for studying metabolic pathways of amino-substituted diols.

- Metabolism: In mice, PAP enantiomers are metabolized into 2-hydroxy-3-(phenylamino)propanoic acid and paracetamol conjugates, suggesting redox cycling and oxidative stress mechanisms .

3-(Hexadecylamino)propane-1,2-diol

- Substituent: Long-chain hexadecylamino group.

- Molecular Weight : 315.53 g/mol.

- Applications: Limited data, but long alkyl chains suggest use in colloidal systems or drug delivery .

Chlorphenesin (3-(p-Chlorophenoxy)-propane-1,2-diol)

3-(2-Methoxyphenoxy)propane-1,2-diol

- Substituent: 2-Methoxyphenoxy group.

- Molecular Weight : 198.22 g/mol.

- Key Properties : Hydrophilic; polymerizable via esterification or transesterification.

- Applications: Monomer for biodegradable polyesters and polyurethanes .

Comparative Analysis Table

| Compound | Substituent | MW (g/mol) | Solubility | Toxicity/Stability | Applications |

|---|---|---|---|---|---|

| 3-(Cyclohexylamino)propane-1,2-diol | Cyclohexylamino | 173.25* | Hydrophobic | Unknown; limited toxicology | Polymer precursors, surfactants (hypothetical) |

| 3-(Phenylamino)propane-1,2-diol | Phenylamino | 168.19 | Moderate | High (TOS-linked metabolites) | Toxicological studies |

| 3-(Hexadecylamino)propane-1,2-diol | Hexadecylamino | 315.53 | Lipophilic | Not reported | Surfactant research |

| Chlorphenesin | p-Chlorophenoxy | 202.64 | Moderate | Low (cosmetic-grade safety) | Preservatives |

| 3-(2-Methoxyphenoxy)propane-1,2-diol | 2-Methoxyphenoxy | 198.22 | Hydrophilic | Low | Biodegradable polymers |

*Calculated molecular weight for C₉H₁₉NO₂: 173.25 g/mol.

Key Research Findings

Metabolic Pathways: Amino-substituted diols like PAP undergo oxidation to form reactive intermediates (e.g., quinoneimines), which may cause toxicity via protein adduct formation or oxidative stress .

Polymerization Potential: Phenoxy-substituted diols (e.g., 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol) polymerize with succinic acid to form renewable polyesters, suggesting similar reactivity for cyclohexylamino derivatives in cross-linked materials .

Solubility Trends: Long alkyl chains (e.g., hexadecylamino) increase lipophilicity, whereas methoxy or hydroxy groups enhance water solubility. The cyclohexylamino group likely reduces aqueous solubility, favoring organic solvents .

Biological Activity

3-(Cyclohexylamino)propane-1,2-diol is a compound with a unique structure that includes both hydroxyl and cyclohexylamino groups. This structural configuration imparts distinct chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

The compound's molecular formula is CHNO, and it has a molecular weight of 185.29 g/mol. The presence of hydroxyl groups allows it to participate in hydrogen bonding, while the cyclohexyl group contributes to its hydrophobic characteristics.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can modulate enzyme activities through competitive inhibition or allosteric modulation. The hydroxyl group can form hydrogen bonds with active sites on enzymes, while the cyclohexyl group may enhance lipophilicity, facilitating membrane penetration.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, reducing inflammation in various models.

- Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Modulates neurotransmitter systems |

Case Study 1: Antioxidant Activity

In a laboratory study assessing the antioxidant capacity of this compound, researchers found that the compound significantly reduced lipid peroxidation in rat liver microsomes. The results indicated a dose-dependent response, with higher concentrations yielding greater protective effects against oxidative damage.

Case Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of the compound involved administering it to mice subjected to lipopolysaccharide (LPS)-induced inflammation. Results showed a significant reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that the compound effectively mitigated inflammatory responses.

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects. For instance:

- Cell Signaling Pathways : Research has indicated that the compound may influence pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cell survival.

- Enzyme Interactions : Biochemical assays revealed that this compound inhibits specific kinases involved in cell proliferation and survival pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.